6-(2-Phenylcyclopropyl)naphthalene-2-carbonitrile
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Overview
Description
6-(2-Phenylcyclopropyl)naphthalene-2-carbonitrile is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a phenylcyclopropyl group attached to the naphthalene ring, along with a carbonitrile group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Phenylcyclopropyl)naphthalene-2-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Phenylcyclopropyl)naphthalene-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups onto the naphthalene ring.
Scientific Research Applications
6-(2-Phenylcyclopropyl)naphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of 6-(2-Phenylcyclopropyl)naphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarbonitrile: A simpler analog with a carbonitrile group at the second position of the naphthalene ring.
2-Cyanonaphthalene: Another analog with a similar structure but lacking the phenylcyclopropyl group.
Uniqueness
6-(2-Phenylcyclopropyl)naphthalene-2-carbonitrile is unique due to the presence of the phenylcyclopropyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
823236-39-1 |
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Molecular Formula |
C20H15N |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C20H15N/c21-13-14-6-7-17-11-18(9-8-16(17)10-14)20-12-19(20)15-4-2-1-3-5-15/h1-11,19-20H,12H2 |
InChI Key |
NNBGAVVKGYYPMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC3=C(C=C2)C=C(C=C3)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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